

# A Comparative Guide to the X-ray Diffraction Analysis of 1-Substituted Silatranes

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## Compound of Interest

**Compound Name:** 3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine

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This guide provides a comparative analysis of the crystal structures of various 1-substituted silatranes determined by single-crystal X-ray diffraction. Silatranes, characterized by a unique transannular dative bond between the silicon and nitrogen atoms ( $N \rightarrow Si$ ), are a class of organosilicon compounds with diverse biological activities and applications in medicinal chemistry and materials science. Understanding their three-dimensional structure is crucial for elucidating structure-activity relationships and designing novel derivatives.

## Comparative Analysis of Molecular Geometries

The key structural feature of silatranes is the pentacoordinate silicon atom, which adopts a distorted trigonal-bipyramidal geometry. The substituent at the 1-position (R group) and the nitrogen atom occupy the axial positions, while the three oxygen atoms of the triethanolamine backbone lie in the equatorial plane. The length of the intramolecular  $N \rightarrow Si$  dative bond is a critical parameter that is highly influenced by the electronic properties of the 1-substituent. Generally, more electronegative substituents lead to a shorter and stronger  $N \rightarrow Si$  bond.

The following table summarizes key geometric parameters obtained from X-ray diffraction studies of various 1-substituted silatranes.

1-Substituent (R)	N → Si Bond Length (Å)	Si-R Bond Length (Å)	Crystal System	Space Group	Reference
Hydrogen (-H)	2.106	1.08	Monoclinic	P2 <sub>1</sub> /n	<a href="#">[1]</a>
Methyl (-CH <sub>3</sub> )	2.177	1.889	Monoclinic	P2 <sub>1</sub> /n	<a href="#">[1]</a>
Phenyl (-C <sub>6</sub> H <sub>5</sub> )	2.193	1.893	Orthorhombic	Pna2 <sub>1</sub>	<a href="#">[2]</a>
Fluoro (-F)	2.042	1.625	Monoclinic	P2 <sub>1</sub> /c	
Chloro (-Cl)	2.023	2.155	Monoclinic	P2 <sub>1</sub> /b	
Vinyl (-CH=CH <sub>2</sub> )	2.180	1.865	Orthorhombic	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	

Note: The provided data is a compilation from various crystallographic studies. Minor variations may exist between different reports due to experimental conditions.

## Experimental Protocols

The determination of the crystal structure of 1-substituted silatranes via single-crystal X-ray diffraction follows a standardized workflow.

## Synthesis and Crystallization

1-Substituted silatranes are typically synthesized by the transesterification of the corresponding 1-substituted trialkoxysilane with triethanolamine. High-quality single crystals suitable for X-ray diffraction are crucial for obtaining accurate structural data. Common crystallization techniques for silatrane derivatives include:

- **Slow Evaporation:** A saturated solution of the silatrane in a suitable solvent (e.g., methanol, ethanol, dichloromethane, or a mixture thereof) is allowed to evaporate slowly at room temperature.

- Vapor Diffusion: A solution of the silatrane is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the silatrane solution induces crystallization.
- Cooling: A saturated solution of the silatrane at an elevated temperature is slowly cooled to induce crystallization.

## Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. The diffractometer, equipped with an X-ray source (commonly Mo K $\alpha$  or Cu K $\alpha$  radiation) and a detector, rotates the crystal through a series of angles while irradiating it with X-rays.[3] The diffracted X-rays are recorded by the detector as a series of diffraction spots.

## Structure Solution and Refinement

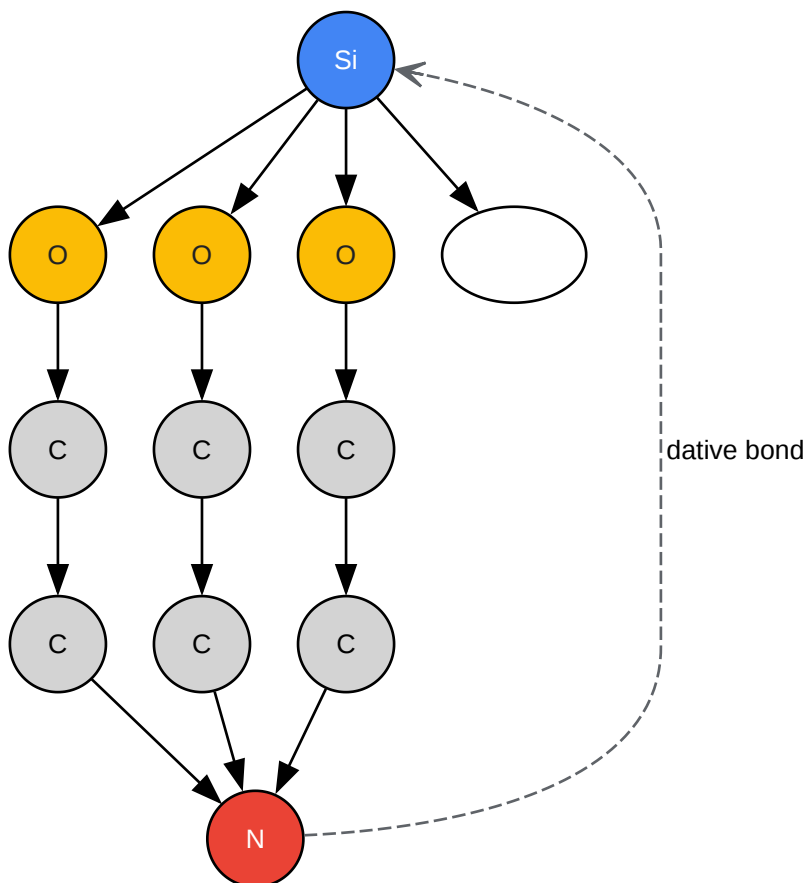
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is subsequently refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Commonly used software packages for structure solution and refinement include SHELXS, SHELXL, and OLEX2.[4][5][6][7]

## Visualizations

### General Molecular Structure of a 1-Substituted Silatrane

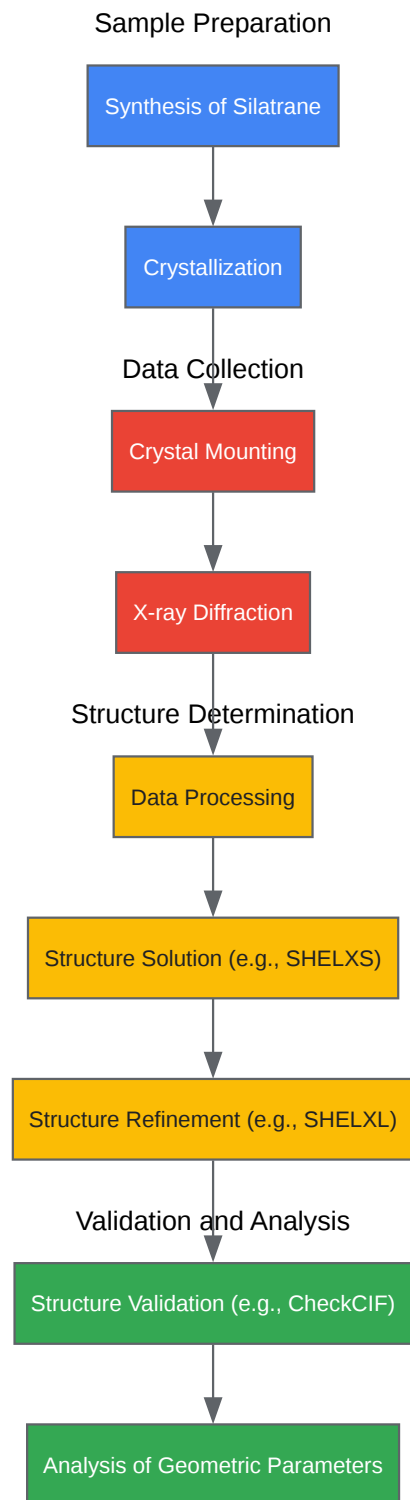
General Molecular Structure of a 1-Substituted Silatrane

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Caption: Generalized structure of a 1-substituted silatrane.

## Workflow for X-ray Diffraction Analysis of 1-Substituted Silatranes

## X-ray Diffraction Analysis Workflow

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Caption: Workflow of single-crystal X-ray diffraction analysis.

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Address: 3281 E Guasti Rd

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